molecular formula C15H13NO4 B12710539 Benzoic acid, 2-((aminocarbonyl)oxy)-, 4-methylphenyl ester CAS No. 88599-50-2

Benzoic acid, 2-((aminocarbonyl)oxy)-, 4-methylphenyl ester

Cat. No.: B12710539
CAS No.: 88599-50-2
M. Wt: 271.27 g/mol
InChI Key: RAZVJSXMXSJFPT-UHFFFAOYSA-N
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Description

Benzoic acid, 2-((aminocarbonyl)oxy)-, 4-methylphenyl ester is an organic compound with a complex structure that includes aromatic rings, ester, and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 2-((aminocarbonyl)oxy)-, 4-methylphenyl ester typically involves the esterification of benzoic acid derivatives with appropriate alcohols under acidic or basic conditions. The reaction can be catalyzed by acids such as sulfuric acid or by bases such as sodium hydroxide. The esterification process may also involve the use of coupling agents like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product. Solvent extraction and recrystallization techniques are commonly employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-((aminocarbonyl)oxy)-, 4-methylphenyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted aromatic compounds.

Scientific Research Applications

Benzoic acid, 2-((aminocarbonyl)oxy)-, 4-methylphenyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of Benzoic acid, 2-((aminocarbonyl)oxy)-, 4-methylphenyl ester involves its interaction with specific molecular targets and pathways. The ester and amide functional groups play a crucial role in its reactivity and interactions with other molecules. The compound may act as an inhibitor or activator of certain enzymes, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 4-methylphenyl ester: Similar in structure but lacks the aminocarbonyl group.

    Benzoic acid, 2-((aminocarbonyl)oxy)-, phenyl ester: Similar but without the methyl group on the aromatic ring.

Uniqueness

Benzoic acid, 2-((aminocarbonyl)oxy)-, 4-methylphenyl ester is unique due to the presence of both the aminocarbonyl and methyl groups, which confer distinct chemical properties and reactivity

Properties

CAS No.

88599-50-2

Molecular Formula

C15H13NO4

Molecular Weight

271.27 g/mol

IUPAC Name

(4-methylphenyl) 2-carbamoyloxybenzoate

InChI

InChI=1S/C15H13NO4/c1-10-6-8-11(9-7-10)19-14(17)12-4-2-3-5-13(12)20-15(16)18/h2-9H,1H3,(H2,16,18)

InChI Key

RAZVJSXMXSJFPT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OC(=O)N

Origin of Product

United States

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